molecular formula C5H13N3O B14204406 3-Amino-N,N-dimethyl-L-alaninamide CAS No. 847653-44-5

3-Amino-N,N-dimethyl-L-alaninamide

Cat. No.: B14204406
CAS No.: 847653-44-5
M. Wt: 131.18 g/mol
InChI Key: RDOAMRVEKYOWQG-BYPYZUCNSA-N
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Description

3-Amino-N,N-dimethyl-L-alaninamide is a modified amino acid derivative featuring a dimethylated amide group and a primary amine on the β-carbon. The dimethyl substitution on the amide nitrogen likely enhances lipophilicity and metabolic stability compared to unmethylated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-L-alaninamide typically involves the reaction of β-alanine with dimethylamine. One common method is the amidation of β-alanine using dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides .

Scientific Research Applications

3-Amino-N,N-dimethyl-L-alaninamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 3-Amino-N,N-dimethyl-L-alaninamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₅H₁₁N₃O 129.16 Primary amine, dimethylamide Linear alaninamide backbone
N,N,N~3~,N~3~-Tetramethyl-β-alaninamide () C₇H₁₆N₂O 144.22 Tetramethylamide β-alaninamide with four methyl groups
N,3-Dimethyl-L-valinamide () C₇H₁₆N₂O 144.22 Branched chain, dimethylamide Valine-derived, methylated side chain
3-Amino-L-alanine () C₃H₈N₂O₂ 104.11 Primary and β-amino groups Unmodified amino acid
3-Amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide () C₁₂H₁₈N₂O₃ 238.28 Aromatic ring, diethylamide, hydroxy/methoxy substituents Planar aromatic system

Key Observations :

  • Lipophilicity: The dimethylamide group in the target compound increases hydrophobicity compared to 3-Amino-L-alanine (logP ~0.5 vs. ~−1.5) .
  • Aromatic vs. Aliphatic Systems : The aromatic benzamide in enables π-π stacking, absent in alaninamide derivatives, which may enhance binding in protein pockets .

ADMET and Solubility Considerations

  • Solubility : Dimethylation decreases aqueous solubility; for example, N,N-diethylbenzamide () has lower solubility than unmethylated analogues .
  • Toxicity: notes that dimethylated propanamide derivatives may cause respiratory irritation, suggesting similar risks for the target compound .
  • Absorption : Increased lipophilicity from dimethyl groups (logP ~1.2 for the target compound) may enhance cell membrane permeability but reduce renal excretion .

Properties

CAS No.

847653-44-5

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

(2S)-2,3-diamino-N,N-dimethylpropanamide

InChI

InChI=1S/C5H13N3O/c1-8(2)5(9)4(7)3-6/h4H,3,6-7H2,1-2H3/t4-/m0/s1

InChI Key

RDOAMRVEKYOWQG-BYPYZUCNSA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CN)N

Canonical SMILES

CN(C)C(=O)C(CN)N

Origin of Product

United States

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